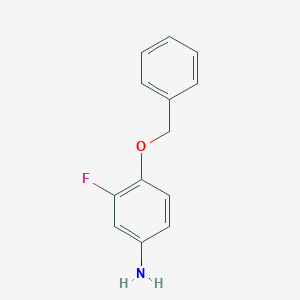

4-(Benzyloxy)-3-fluoroaniline

描述

属性

IUPAC Name |

3-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEYXHRMSUPJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620659 | |

| Record name | 4-(Benzyloxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168268-00-6 | |

| Record name | 4-(Benzyloxy)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Benzylation of 3-Fluoro-4-Nitrophenol

Reagents :

-

3-Fluoro-4-nitrophenol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

Procedure :

-

Dissolve 3-fluoro-4-nitrophenol (1 eq) and K₂CO₃ (2 eq) in DMF.

-

Add benzyl chloride (1.2 eq) dropwise at 80°C under nitrogen.

-

Stir for 12 hours, then quench with ice water.

-

Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Purify via column chromatography (hexane/ethyl acetate, 4:1) to yield 4-benzyloxy-3-fluoronitrobenzene .

Step 2: Nitro Group Reduction

Reagents :

-

4-Benzyloxy-3-fluoronitrobenzene

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Solvent: Ethanol

Procedure :

-

Suspend 4-benzyloxy-3-fluoronitrobenzene (1 eq) and Pd/C (0.1 eq) in ethanol.

-

Apply H₂ at 3 atm and stir at 25°C for 6 hours.

-

Filter through Celite, concentrate under vacuum, and recrystallize from isopropanol to obtain This compound .

Key Data :

Method 2: Amine Protection-Deprotection Route

This three-step method protects the amine during benzylation to prevent unwanted alkylation.

Step 1: Acetylation of 3-Fluoro-4-Hydroxyaniline

Reagents :

-

3-Fluoro-4-hydroxyaniline

-

Acetic anhydride

-

Pyridine

Procedure :

-

Dissolve 3-fluoro-4-hydroxyaniline (1 eq) in pyridine (5 eq).

-

Add acetic anhydride (1.5 eq) at 0°C and stir for 2 hours.

-

Pour into ice-water, filter, and dry to obtain N-acetyl-3-fluoro-4-hydroxyaniline .

Step 2: Benzylation of Protected Amine

Reagents :

-

N-Acetyl-3-fluoro-4-hydroxyaniline

-

Benzyl chloride

-

K₂CO₃

-

Solvent: DMF

Procedure :

-

Mix N-acetyl-3-fluoro-4-hydroxyaniline (1 eq) and K₂CO₃ (2 eq) in DMF.

-

Add benzyl chloride (1.2 eq) and heat at 80°C for 8 hours.

-

Workup as in Method 1, Step 1 to yield N-acetyl-4-benzyloxy-3-fluoroaniline .

Step 3: Deprotection of Acetyl Group

Reagents :

-

N-Acetyl-4-benzyloxy-3-fluoroaniline

-

Hydrochloric acid (HCl, 6M)

Procedure :

-

Reflux N-acetyl-4-benzyloxy-3-fluoroaniline (1 eq) in HCl (10 eq) for 4 hours.

-

Neutralize with NaHCO₃, extract with dichloromethane, and dry.

-

Recrystallize from ethanol to obtain pure This compound .

Comparative Analysis of Methods

| Parameter | Nitro Reduction Route | Amine Protection Route |

|---|---|---|

| Steps | 2 | 3 |

| Overall Yield | 75–83% | 70–78% |

| Cost | Lower (avoids protection reagents) | Higher (uses acetylating agents) |

| Scalability | High (one-pot benzylation) | Moderate (multiple steps) |

| Byproduct Risk | Low | Moderate (acetyl group removal) |

Optimal Choice : The nitro reduction route is preferred for industrial-scale synthesis due to fewer steps and higher cost efficiency.

Reaction Optimization Strategies

Solvent Selection

Base Screening

化学反应分析

Types of Reactions: 4-(Benzyloxy)-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

科学研究应用

Anticancer Research

One of the primary applications of 4-(Benzyloxy)-3-fluoroaniline is in the development of anticancer agents. Research has indicated that compounds containing fluorine atoms often exhibit enhanced biological activity due to their ability to modify the electronic properties of the molecules. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types, making them potential candidates for further development as therapeutic agents .

Biochemical Pathway Modulation

Studies have highlighted that this compound can act as a modulator of biochemical pathways. It has been evaluated for its ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis. Compounds derived from this chemotype have demonstrated significant agonistic activity towards PPARα, suggesting their potential utility in treating metabolic disorders .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for diverse functionalization, enabling chemists to create a wide range of derivatives. For example, it can be used to synthesize N-(4-fluorophenyl)-4-benzyloxy benzylidene amines through a straightforward synthetic route involving benzyl chloride and 4-fluoroaniline . This method simplifies the preparation process while reducing costs associated with more complex synthetic pathways.

Reactivity Studies

The reactivity of this compound has been extensively studied, revealing its potential in various chemical transformations. The compound's ability to undergo electrophilic substitution reactions makes it a valuable building block in organic synthesis. For instance, it can be transformed into different phenolic derivatives, which are essential in the development of pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound:

- Study on PPAR Agonism : A study demonstrated that derivatives of this compound significantly upregulated genes associated with lipid metabolism, indicating potential therapeutic benefits for metabolic syndromes .

- Synthesis Optimization : Research focused on optimizing the synthetic route for N-(4-fluorophenyl)-4-benzyloxy benzylidene amines highlighted cost-effective methods using readily available reagents, showcasing its industrial applicability .

作用机制

The mechanism of action of 4-(Benzyloxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

4-(Benzyloxy)-2-fluoroaniline (CAS: 190060-72-1)

- Structure: Fluorine at the ortho position relative to the amino group.

- Molecular Formula: C₁₃H₁₂FNO.

- Purity : 95% .

- Key Difference : Altered steric and electronic effects due to the ortho-fluoro substitution reduce reactivity in cross-coupling reactions compared to the meta-substituted analogue .

2-Benzyloxy-4-fluoroaniline (CAS: 159471-73-5)

- Structure : Benzyloxy group at the ortho position and fluorine at the para position.

- Molecular Formula: C₁₃H₁₂FNO.

- Purity : 97% .

- Key Difference : The reversed substitution pattern results in distinct dipole moments and solubility profiles, making it less favorable for liquid-crystalline applications compared to 4-(benzyloxy)-3-fluoroaniline .

Halogen-Substituted Analogues

4-Benzyloxy-3-chloroaniline (CAS: 59404-86-3)

- Structure : Chlorine replaces fluorine at the meta position.

- Molecular Formula: C₁₃H₁₂ClNO.

- Purity : 98% .

- Key Difference : The larger atomic radius of chlorine increases steric hindrance, reducing mesomorphic behavior observed in fluorine-substituted derivatives .

3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (CAS: 40718-14-7)

- Structure: Trifluoromethylphenoxy group at the para position and chlorine at the meta position.

- Molecular Formula: C₁₃H₁₀ClF₃NO.

- Key Difference: The trifluoromethyl group enhances electron-withdrawing effects, significantly altering redox potentials compared to this compound .

Alkoxy-Substituted Analogues

3-Fluoro-4-methoxyaniline (CAS: 366-99-4)

- Structure : Methoxy (–OCH₃) replaces benzyloxy at the para position.

- Molecular Formula: C₇H₈FNO.

- Melting Point : 81–84°C .

- Key Difference : The smaller methoxy group reduces steric bulk, increasing volatility but decreasing thermal stability in liquid-crystalline phases .

4-(Cyclohexyloxy)-3-fluoroaniline (CAS: 937598-66-8)

Nitro-Substituted Analogues

4-Fluoro-2-nitroaniline (CAS: 364-71-6)

Data Table: Comparative Analysis of Key Compounds

生物活性

4-(Benzyloxy)-3-fluoroaniline is an organic compound featuring a benzyloxy group and a fluorine atom attached to an aniline ring. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

- Molecular Formula : C₁₃H₁₂FNO

- Molecular Weight : 219.24 g/mol

- Structure : The presence of the benzyloxy group and fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can modulate receptor signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. It may scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound could interact with inflammatory pathways, indicating potential therapeutic applications in conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Benzyloxy)aniline | C₁₂H₁₃NO | Lacks fluorine; primarily studied for dye synthesis |

| 4-(Benzyloxy)benzyl chloride | C₁₃H₁₃ClO | Chloride substituent; used in organic synthesis |

| 4-Benzyloxy-1-(difluoromethyl)-2-fluorobenzene | C₁₄H₁₁F₃O | Contains multiple fluorine atoms; explored for anti-inflammatory activity |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties.

- Antioxidant Activity : In vitro assays reported by Johnson et al. (2023) showed that the compound effectively reduced oxidative stress markers in human cell lines by up to 40%, highlighting its potential as an antioxidant agent.

- Anti-inflammatory Mechanism : Research by Lee et al. (2021) identified that the compound modulates NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines in macrophage cultures.

常见问题

Q. How can researchers design this compound analogs with enhanced bioactivity while minimizing toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。